Dioctylthioxostannane
Description
Dioctylthioxostannane, with the chemical formula (C₈H₁₇)₂SnS, is an organotin compound characterized by two octyl groups bonded to a central tin atom and a thioxo (S) ligand. Organotin compounds are widely utilized in industrial applications, including polymer stabilization, catalysis, and biocidal agents. The octyl substituents confer lipophilicity, enhancing compatibility with organic matrices, while the thioxo group may influence reactivity and thermal stability.
Properties
CAS No. |
3572-47-2 |
|---|---|
Molecular Formula |
C16H34SSn |
Molecular Weight |
377.2 g/mol |
IUPAC Name |
dioctyl(sulfanylidene)tin |
InChI |
InChI=1S/2C8H17.S.Sn/c2*1-3-5-7-8-6-4-2;;/h2*1,3-8H2,2H3;; |
InChI Key |
RFAIKXASDCRKEP-UHFFFAOYSA-N |
SMILES |
CCCCCCCC[Sn](=S)CCCCCCCC |
Canonical SMILES |
CCCCCCCC[Sn](=S)CCCCCCCC |
Other CAS No. |
3572-47-2 |
Synonyms |
bis n-octyl tin sulfide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dioctylthioxostannane typically involves the reaction of dioctyltin dichloride with hydrogen sulfide or a similar sulfur source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The general reaction can be represented as:
(C8H17)2SnCl2+H2S→(C8H17)2SnS+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the production process.
Chemical Reactions Analysis
Types of Reactions
Dioctylthioxostannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dioctyltin oxide.
Reduction: Reduction reactions can convert it back to dioctyltin dichloride.
Substitution: The thioxo group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
Oxidation: Dioctyltin oxide.
Reduction: Dioctyltin dichloride.
Substitution: Various organotin derivatives depending on the substituent introduced.
Scientific Research Applications
Dioctylthioxostannane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.
Mechanism of Action
The mechanism of action of dioctylthioxostannane involves its interaction with molecular targets such as enzymes and cellular membranes. The thioxo group can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. The compound’s lipophilic nature allows it to integrate into lipid membranes, affecting membrane stability and function.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Key structural analogs include:
- Di-n-octyltin chloride (DOTC) : (C₈H₁₇)₂SnCl
- Bis(benzoylthio)dibutylstannane : (C₄H₉)₂Sn(SCOC₆H₅)₂
- Diisooctyl phthalate (DIOP): An organotin-free phthalate plasticizer, included for contrast in applications.
Table 1: Comparative Properties of Dioctylthioxostannane and Analogs
Key Findings
Reactivity and Stability :
- This compound’s thioxo group (S) likely enhances nucleophilic reactivity compared to DOTC’s chloride ligand, making it more suitable for sulfur-mediated catalytic processes. However, the Sn-S bond may reduce hydrolytic stability relative to Sn-Cl .
- Bis(benzoylthio)dibutylstannane exhibits lower lipophilicity than this compound due to shorter butyl chains but benefits from UV stability due to aromatic benzoylthio groups .
Applications: this compound and DOTC are both used in polymer stabilization, but the former’s sulfur moiety may offer advantages in scavenging free radicals during thermal degradation. DIOP, while structurally distinct (lacking tin), highlights the trade-offs between organotin compounds (reactivity) and phthalates (plasticity without stabilization) .
Toxicity and Environmental Impact: DOTC’s chloride ligand is associated with higher neurotoxicity compared to sulfur-based organotins, though long-term ecotoxicological data for this compound remains sparse . DIOP’s endocrine-disrupting properties underscore the regulatory preference for organotin stabilizers in specific industrial contexts despite their toxicity .
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